1-[Hydroxy(phenyl)methyl]cyclopentanol
Description
Historical Context and Early Investigations of Substituted Cyclopentanols
The study of cyclic compounds, or carbocycles, has been a cornerstone of organic chemistry. Early investigations into cyclopentane (B165970) derivatives were often driven by the desire to synthesize natural products containing this structural motif. oregonstate.edu The development of methods to create and functionalize the five-membered ring has been a continuous effort. baranlab.orgoregonstate.edu Over the years, a vast number of methods have been developed to construct the cyclopentane ring, including various annulation and cycloaddition strategies. organic-chemistry.orgorganic-chemistry.org
The synthesis of substituted cyclopentanols, in particular, has garnered significant attention due to the versatility of the hydroxyl group as a handle for further chemical transformations. Early methods for synthesizing these compounds often involved multi-step sequences. Modern synthetic chemistry has introduced a wide array of techniques for preparing substituted cyclopentanols, such as the reductive coupling of allenes and enones catalyzed by cobalt complexes, and intramolecular pinacol (B44631) coupling reactions. organic-chemistry.org The ongoing development of synthetic methods continues to make complex cyclopentane structures, like 1-[Hydroxy(phenyl)methyl]cyclopentanol, more accessible for research. researchgate.net
Structural Characteristics and Unique Reactivity Considerations of the this compound Scaffold
This compound is a vicinal diol, also known as a 1,2-diol, meaning it possesses two hydroxyl (-OH) groups on adjacent carbon atoms. nih.govdoubtnut.com Its structure consists of a central five-membered cyclopentane ring. One carbon of this ring is a quaternary center, bonded to both a hydroxyl group and a hydroxy(phenyl)methyl group. This unique arrangement of functional groups imparts specific chemical properties and reactivity to the molecule. nih.gov
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C12H16O2 |
| Molecular Weight | 192.26 g/mol |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 2 |
| Topological Polar Surface Area | 40.5 Ų |
Data sourced from PubChem CID 245675. nih.govguidechem.com
The key to the compound's reactivity lies in the vicinal diol arrangement. This structural feature is known to undergo specific, predictable reactions:
Oxidative Cleavage: Reagents like periodic acid (HIO4) or lead tetraacetate ((CH3COO)4Pb) can cleave the carbon-carbon bond between the two hydroxyl-bearing carbons. doubtnut.comdoubtnut.com In the case of a cyclic diol like 1,2-cyclopentanediol, this reaction opens the ring to form a linear dicarbonyl compound. doubtnut.comdoubtnut.com
Pinacol Rearrangement: In the presence of a strong acid, vicinal diols can undergo a dehydration reaction followed by a 1,2-alkyl or 1,2-hydride shift, known as the pinacol rearrangement. This reaction is particularly interesting in cyclic systems, as it can lead to ring contraction or expansion. stackexchange.com For example, the acid-catalyzed rearrangement of cyclohexane-1,2-diol can predominantly yield a cyclopentanecarbaldehyde, a ring-contracted product. stackexchange.comstackexchange.com The specific outcome depends on the stereochemistry of the diol and which group is positioned anti-periplanar to the departing protonated hydroxyl group. stackexchange.com
The presence of a bulky phenyl group and the stereochemistry of the two hydroxyl groups on the this compound scaffold would be expected to significantly influence the stereochemical outcome of its reactions.
Research Significance and Potential as a Synthetic Intermediate
The unique reactivity of the this compound scaffold makes it a potentially valuable intermediate in organic synthesis. The functional groups present allow for a variety of transformations to create more complex molecules.
Table 2: Potential Synthetic Transformations
| Reaction Type | Reagents | Potential Product Type |
|---|---|---|
| Pinacol Rearrangement | Strong Acid (e.g., H2SO4) | Rearranged ketone or aldehyde (potential ring contraction) |
The pinacol rearrangement is a powerful tool for skeletal reorganization. For a molecule like this compound, protonation of one of the hydroxyl groups followed by the loss of water would generate a carbocation. Subsequent migration of an adjacent group (either the phenyl group or one of the ring carbons) would lead to a rearranged product. This could potentially be used to synthesize highly substituted cyclopentanones or other complex cyclic structures that are otherwise difficult to access. The study of such rearrangements in related systems, like 1,2-dimethylcyclohexan-1,2-diol, has shown a strong preference for ring contraction, suggesting a likely pathway for this scaffold as well. stackexchange.com
Furthermore, the ability to selectively oxidize and cleave the bond between the two carbinol carbons provides a route to linear molecules with carbonyl functionalities at specific positions, which can then be used in subsequent synthetic steps. This versatility makes this compound and related structures valuable building blocks for constructing diverse molecular architectures.
Overview of Key Academic Research Domains Pertaining to the Compound
The this compound scaffold and related substituted cyclopentanols are relevant to several key domains of academic research.
Natural Product Synthesis: The five-membered carbocycle is a common motif found in a wide variety of natural products. oregonstate.edu Therefore, methods to synthesize and functionalize cyclopentane rings are critical for the total synthesis of these biologically active molecules. Compounds like this compound serve as model systems or intermediates in the development of new synthetic strategies for these targets. oregonstate.edu
Catalysis: Substituted diols can act as ligands or activators for metal-based catalysts. For instance, structurally related 1,2-diols have been investigated as precatalyst activators for the ring-opening polymerization of cyclic esters, a process used to create biodegradable polymers. nih.gov The specific stereochemistry and electronic properties of the diol can influence the activity and selectivity of the catalytic system.
Medicinal Chemistry: The development of novel molecular scaffolds is a central theme in medicinal chemistry. The pyrazole (B372694) ring system, for example, which can be synthesized from precursors with multiple functional groups, is known to exhibit a wide range of biological activities, including anti-inflammatory and antidepressant properties. mdpi.comnih.gov Highly functionalized carbocyclic scaffolds like this compound provide a three-dimensional framework that can be elaborated into new chemical entities for biological screening.
The study of such compounds contributes to a fundamental understanding of chemical reactivity and provides tools for constructing molecules with potential applications in materials science, catalysis, and medicine.
Structure
2D Structure
3D Structure
Properties
CAS No. |
4176-76-5 |
|---|---|
Molecular Formula |
C12H16O2 |
Molecular Weight |
192.25 g/mol |
IUPAC Name |
1-[hydroxy(phenyl)methyl]cyclopentan-1-ol |
InChI |
InChI=1S/C12H16O2/c13-11(10-6-2-1-3-7-10)12(14)8-4-5-9-12/h1-3,6-7,11,13-14H,4-5,8-9H2 |
InChI Key |
VIZSMSDSGZGXRS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C(C2=CC=CC=C2)O)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1 Hydroxy Phenyl Methyl Cyclopentanol and Analogues
Strategies for Carbon-Carbon Bond Formation at the Quaternary Carbon Center
Establishing the quaternary carbon atom at the C1 position of the cyclopentane (B165970) ring, which is bonded to both a hydroxyl group and the hydroxyphenylmethyl moiety, is a key challenge in the synthesis of the target molecule. This requires robust carbon-carbon bond-forming reactions that can proceed efficiently at a sterically hindered center.
Nucleophilic addition reactions to carbonyl compounds are a cornerstone of organic synthesis for forming carbon-carbon bonds. In the context of 1-[Hydroxy(phenyl)methyl]cyclopentanol, the most direct approach involves the addition of an organometallic nucleophile to a suitable cyclopentanone (B42830) derivative. libretexts.org Grignard reagents are particularly effective for this purpose. orgoreview.commasterorganicchemistry.com
The general mechanism involves the nucleophilic attack of the carbanionic carbon from the Grignard reagent on the electrophilic carbonyl carbon of the ketone or aldehyde. libretexts.orgmasterorganicchemistry.com This forms a new C-C bond and a tetrahedral alkoxide intermediate, which is then protonated during an acidic workup to yield the final alcohol. orgoreview.com For the synthesis of the target compound, a plausible route is the reaction of phenylmagnesium bromide with a protected form of 1-hydroxycyclopentanecarbaldehyde. The steric hindrance around the carbonyl group is a critical factor influencing the reaction's success.
Alternative strategies can be envisioned to create analogues, where different organometallic reagents or substituted cyclopentanones are employed. The choice of solvent, typically an ether like diethyl ether or tetrahydrofuran (B95107) (THF), is crucial as it stabilizes the Grignard reagent. libretexts.org
| Cyclopentanone Substrate | Nucleophile (Grignard Reagent) | Resulting Alcohol Product Core |
|---|---|---|
| Cyclopentanone | Methylmagnesium iodide | 1-Methylcyclopentanol |
| 1-Hydroxycyclopentanecarbaldehyde (protected) | Phenylmagnesium bromide | This compound |
| Cyclopentanone | Cyclopentylmagnesium bromide | 1-Cyclopentylcyclopentanol |
| Acetone | Cyclopentylmagnesium bromide | 2-Cyclopentyl-2-propanol orgoreview.com |
While not a direct method for C-C bond formation, stereoselective reductions are critical for setting the stereochemistry of precursors. In a potential synthetic route towards this compound, a 1,3-dicarbonyl intermediate, such as 1-(benzoyl)-cyclopentane-1-ol, could be formed. The subsequent challenge is to selectively reduce one of the two carbonyl groups with high stereocontrol.
Hydroxyl-directed reductions offer a powerful solution. A pre-existing hydroxyl group in the substrate can coordinate to a Lewis acidic hydride reagent, such as those containing zinc or boron. This chelation locks the conformation of the substrate and directs the delivery of the hydride ion to one specific face of the nearby carbonyl group. This intramolecular-like delivery mechanism often results in very high levels of diastereoselectivity, which is essential for controlling the relative stereochemistry of the two hydroxyl groups in the final product. The choice of reducing agent and reaction conditions is paramount to achieving the desired stereochemical outcome.
| Reducing Agent | Typical Substrate | Key Feature | Expected Selectivity |
|---|---|---|---|
| Sodium borohydride (B1222165) (NaBH₄) with CeCl₃ (Luche reduction) | α,β-Unsaturated ketones | Selectively reduces ketone over alkene | High |
| Zinc borohydride (Zn(BH₄)₂) | β-Hydroxy ketones | Chelation control | High (often >95:5 dr) |
| Lithium aluminum hydride (LiAlH₄) | Ketones, Esters | Powerful, less selective without directing groups | Moderate to High |
| Diisobutylaluminium hydride (DIBAL-H) | Esters, Lactones | Can be selective at low temperatures | Substrate Dependent |
Asymmetric Synthesis and Enantioselective Control in Cyclopentanol Synthesis
To produce a single enantiomer of this compound, asymmetric synthesis methodologies are required. These strategies aim to control the absolute stereochemistry at both chiral centers.
A classic and reliable strategy in asymmetric synthesis is the use of chiral auxiliaries. wikipedia.org A chiral auxiliary is a stereogenic molecule that is temporarily attached to an achiral substrate. wikipedia.org It directs the stereochemical course of a subsequent reaction, creating a new stereocenter with a specific configuration. After the desired transformation, the auxiliary is cleaved and can often be recovered. wikipedia.org
For synthesizing a chiral cyclopentanol framework, an achiral precursor like cyclopentenecarboxylic acid could be coupled to a chiral auxiliary, for instance, an Evans oxazolidinone or Oppolzer's camphorsultam. elsevierpure.com The resulting chiral imide can then undergo diastereoselective reactions, such as conjugate additions or alkylations. The steric bulk of the auxiliary effectively shields one face of the molecule, forcing the incoming reagent to attack from the opposite, less hindered face. This process leads to the formation of one diastereomer in high excess. Subsequent removal of the auxiliary reveals the enantiomerically enriched product.
| Chiral Auxiliary | Typical Reaction | Mechanism of Control | Typical Diastereomeric Excess (d.e.) |
|---|---|---|---|
| Evans Oxazolidinones | Aldol (B89426), Alkylation, Conjugate Addition | Chelation control and steric shielding | >95% |
| Oppolzer's Camphorsultam | Diels-Alder, Alkylation | Steric shielding | >98% elsevierpure.com |
| (R,R)- and (S,S)-Pseudoephedrine | α-Alkylation of amides | Forms rigid chelated enolate | >95% wikipedia.org |
| SAMP/RAMP Hydrazines | α-Alkylation of ketones/aldehydes | Steric hindrance in chiral hydrazone | >96% |
In recent decades, the use of small chiral organic molecules (organocatalysts) or chiral metal complexes as catalysts for asymmetric reactions has become a dominant approach. nih.gov These methods are often more atom-economical than auxiliary-based routes.
Organocatalysis frequently employs chiral secondary amines, such as proline and its derivatives, to activate substrates. nih.gov These catalysts can facilitate highly enantioselective domino or cascade reactions, where multiple bonds and stereocenters are formed in a single operation. nih.govnih.gov For instance, a Michael-Henry domino reaction can be used to construct highly functionalized cyclopentanes with excellent diastereo- and enantioselectivities. nih.gov
Transition metal catalysis, using metals like rhodium, palladium, or copper combined with chiral ligands, offers another powerful avenue. organic-chemistry.org These systems can catalyze a wide range of transformations, including asymmetric hydrogenations, cycloadditions, and conjugate additions, to produce chiral cyclopentane frameworks with high enantiomeric excess (e.e.). rsc.org
| Catalyst System | Reaction Type | Substrates | Typical Enantiomeric Excess (e.e.) |
|---|---|---|---|
| Diphenylprolinol silyl (B83357) ether | Domino Michael-Henry | α,β-Unsaturated aldehydes, Nitroalkenes | 88-96% nih.gov |
| Chiral Phosphine-Rhodium Complex | Cyclopropanation | β,γ-Unsaturated ketoesters, Ylides | up to 99% organic-chemistry.org |
| Secondary Amine / N-Heterocyclic Carbene (Multicatalysis) | [3+2] Annulation | 1,3-Dicarbonyls, α,β-Unsaturated aldehydes | up to 99% nih.gov |
| InBr₃/EtAlCl₂ with Chiral Ligand | [3+2] Cycloaddition | Donor-acceptor cyclopropanes, Ketenes | 90% to >99% rsc.org |
Resolution strategies are employed to separate enantiomers from a racemic mixture. Kinetic Resolution (KR) involves the use of a chiral catalyst or reagent that reacts at a different rate with each enantiomer. wikipedia.org This results in one enantiomer being consumed faster, leaving the reaction mixture enriched in the slower-reacting enantiomer. wikipedia.org A significant drawback of KR is that the maximum theoretical yield for a single enantiomer (either as product or unreacted starting material) is 50%. Lipases are highly effective biocatalysts for the kinetic resolution of racemic alcohols via enantioselective acylation. sci-hub.se
Dynamic Kinetic Resolution (DKR) is a more advanced and efficient technique that overcomes the 50% yield limitation of KR. wikipedia.orgnih.gov In DKR, the resolution step is combined with a rapid, in-situ racemization of the slower-reacting enantiomer. This continuous racemization ensures that the substrate pool for the chiral catalyst is constantly replenished, allowing for the theoretical conversion of 100% of the racemic starting material into a single, enantiopure product. wikipedia.org A common and powerful DKR methodology for alcohols combines an enzymatic resolution (e.g., using a lipase (B570770) for acylation) with a transition metal catalyst (often a ruthenium complex) to facilitate the racemization of the unreacted alcohol. youtube.commdpi.com This chemoenzymatic approach is a highly practical method for producing enantiopure chiral alcohols. nih.gov
| Strategy | Key Components | Maximum Theoretical Yield | Typical Outcome |
|---|---|---|---|
| Kinetic Resolution (KR) | Chiral catalyst/reagent (e.g., Lipase) | 50% | ~50% yield of product (>99% e.e.), ~50% recovery of starting material (enriched in opposite enantiomer) |
| Dynamic Kinetic Resolution (DKR) | Chiral catalyst (e.g., Lipase) + Racemization catalyst (e.g., Ru-complex) | 100% | >90% yield of a single enantiomer product (>99% e.e.) wikipedia.orgnih.gov |
Multicomponent Reactions and Annulation Strategies Incorporating the Cyclopentanol Unit
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, are highly valued for their efficiency and convergence. nih.gov Similarly, annulation reactions that systematically build cyclic frameworks are fundamental to the synthesis of carbocyclic structures like the cyclopentanol core.
Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are particularly adept at creating α-acyloxy carboxamide and α-hydroxy-carboxamide structures, respectively. wikipedia.orgnih.govbeilstein-journals.org While direct synthesis of this compound via these methods is not prominently documented, their principles can be applied to generate structurally related analogues. For instance, a Passerini-type reaction involving cyclopentanone, benzoic acid, and an appropriate isocyanide could yield a precursor that, upon further transformation, would lead to a 1-hydroxycyclopentyl derivative. The Ugi reaction, a four-component reaction, offers even greater structural diversity by incorporating an amine component, allowing for the synthesis of complex peptoid-like structures on a cyclopentane scaffold. acs.orgorganic-chemistry.org
One of the most powerful annulation strategies for the construction of five-membered rings is the Pauson-Khand reaction. wikipedia.orgrsc.orgorganicreactions.org This formal [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide, typically mediated by cobalt carbonyl complexes, provides direct access to cyclopentenones. libretexts.orgresearchgate.net These cyclopentenones are versatile intermediates that can be readily converted to cyclopentanols, including tertiary alcohols like the target compound, through nucleophilic addition (e.g., Grignard or organolithium reagents) or reduction followed by functionalization. The intramolecular version of the Pauson-Khand reaction is particularly effective for the rapid assembly of fused and bridged bicyclic systems containing a cyclopentenone ring. wikipedia.org
Beyond the Pauson-Khand reaction, other annulation strategies have been developed. For example, titanium-mediated metallacycle formation followed by coupling with a β-keto ester provides a complementary approach to highly substituted cyclopentenones. nih.gov Such methods are particularly useful for creating densely functionalized carbocycles that would be challenging to assemble using other techniques. nih.gov
| Methodology | Reactants | Key Features | Potential for Cyclopentanol Synthesis |
|---|---|---|---|
| Ugi Reaction | Ketone/Aldehyde, Amine, Carboxylic Acid, Isocyanide | Four-component reaction, high atom economy, produces bis-amides. wikipedia.org | Synthesis of complex analogues with the 1-aminocyclopentylcarboxamide core. |
| Passerini Reaction | Ketone/Aldehyde, Carboxylic Acid, Isocyanide | Three-component reaction, synthesizes α-acyloxy-carboxamides. beilstein-journals.org | Generation of precursors to 1-hydroxycyclopentyl derivatives. |
| Pauson-Khand Reaction | Alkene, Alkyne, Carbon Monoxide | [2+2+1] cycloaddition, forms cyclopentenones. rsc.orgorganicreactions.org | Excellent for creating the cyclopentane ring, which can be further functionalized to the target diol. |
| Titanium-Mediated Annulation | Unsaturated β-keto ester | Forms highly substituted cyclopentenones via a metallacycle intermediate. nih.gov | Access to densely functionalized cyclopentanol precursors. |
Tandem Reactions and Cascade Sequences for Complex Cyclopentanol Architectures
Tandem reactions, also known as domino or cascade reactions, involve a sequence of intramolecular transformations where the product of the first reaction is the substrate for the next. rsc.org These processes are highly efficient for building complex molecular architectures from simple precursors in a single operation, often with a high degree of stereocontrol. nih.gov
For the synthesis of complex cyclopentanol systems, radical cascade reactions offer a powerful approach. nih.gov These reactions can be initiated by various methods, including the use of radical initiators or photoredox catalysis. rsc.org A strategically placed radical precursor on an acyclic chain can trigger a series of cyclizations to form polycyclic systems containing five-membered rings. For example, a radical generated on a side chain could cyclize onto a tethered alkene to form a cyclopentyl methyl radical, which could then be trapped or participate in further reactions. Such sequences allow for the rapid construction of the carbocyclic core and the installation of multiple stereocenters in a predictable manner. The development of enantioselective radical cyclizations has further enhanced the utility of this methodology in asymmetric synthesis. researchgate.net
Pericyclic reactions, such as cycloadditions and electrocyclizations, can also be orchestrated in cascade sequences to build complex cyclopentanol frameworks. rsc.org For example, a Diels-Alder reaction could be used to form a six-membered ring, which then undergoes a subsequent rearrangement or fragmentation to generate a five-membered ring. While not a direct route to this compound, these strategies highlight the potential for creative and non-obvious disconnections in the retrosynthetic analysis of complex targets.
Furthermore, transition metal-catalyzed tandem reactions provide another versatile avenue. For instance, a Heck reaction could be coupled with a subsequent cyclization or carbonylation step to assemble the cyclopentane ring. Larock's palladium-catalyzed cascade annulation is a notable example used in the synthesis of carbacyclin (B161070) analogues, demonstrating the power of this approach.
| Reaction Type | Initiation/Catalysis | Key Transformations | Application in Complex Cyclopentanol Synthesis |
|---|---|---|---|
| Radical Cascade | Radical initiators, photoredox catalysis | Sequential intramolecular radical additions to unsaturated bonds. nih.gov | Rapid construction of polycyclic systems containing the cyclopentanol moiety. |
| Pericyclic Cascade | Thermal or photochemical activation | Sequence of cycloadditions, electrocyclizations, or sigmatropic rearrangements. rsc.org | Assembly of complex stereochemically-rich carbocyclic frameworks. |
| Transition Metal-Catalyzed Tandem Reaction | Palladium, Rhodium, etc. | Combination of cross-coupling, carbonylation, and cyclization steps. | Efficient formation of functionalized cyclopentane rings from acyclic precursors. |
| Visible Light-Induced Tandem Reaction | Photocatalyst (e.g., fac-Ir(ppy)3) | Combines radical and polar processes, such as Giese reaction followed by Horner-Wadsworth-Emmons. rsc.org | Mild and efficient synthesis of functionalized cyclopentenes as precursors to cyclopentanols. |
Mechanistic Investigations of Chemical Transformations Involving 1 Hydroxy Phenyl Methyl Cyclopentanol
Elucidation of Reaction Pathways for Functional Group Interconversions
The two hydroxyl groups in 1-[Hydroxy(phenyl)methyl]cyclopentanol are primary sites for functional group interconversions. These transformations typically proceed via nucleophilic substitution reactions, with the specific pathway, either S(_N)1 or S(_N)2, being dependent on the substrate, reagents, and reaction conditions.
A common strategy involves the conversion of the hydroxyl groups into better leaving groups, such as sulfonate esters (tosylates, mesylates) or halides. The reaction of an alcohol with a sulfonyl chloride in the presence of a base like pyridine (B92270) proceeds with retention of configuration at the carbon center, as the C-O bond is not broken during this step. ub.eduvanderbilt.edu Subsequent reaction with a nucleophile can then proceed via an S(_N)2 mechanism, resulting in an inversion of stereochemistry. ub.edu
Direct conversion of the hydroxyl groups to alkyl halides can also be achieved using various reagents. ub.eduvanderbilt.edu The choice of reagent can influence the reaction mechanism. For instance, the use of thionyl chloride (SOCl(_2)) or phosphorus tribromide (PBr(_3)) with primary and secondary alcohols typically favors an S(_N)2 pathway, leading to an inversion of configuration. ub.edu Conversely, reaction with concentrated hydrohalic acids, particularly with tertiary alcohols or under conditions that favor carbocation formation, may proceed through an S(_N)1 mechanism, leading to racemization. ub.edu
| Transformation | Reagent(s) | Typical Mechanism | Stereochemical Outcome |
|---|---|---|---|
| Alcohol to Tosylate | TsCl, pyridine | Nucleophilic Acyl Substitution | Retention |
| Alcohol to Mesylate | MsCl, Et3N | Nucleophilic Acyl Substitution | Retention |
| Alcohol to Chloride | SOCl2 | SN2 | Inversion |
| Alcohol to Bromide | PBr3 | SN2 | Inversion |
| Alcohol to Halide (tertiary) | Conc. HX | SN1 | Racemization |
Rearrangement Mechanisms in Substituted Cyclopentanol (B49286) Systems
Rearrangements of the carbon skeleton in cyclopentanol systems are possible, particularly under conditions that generate carbocation intermediates. However, in many standard functional group interconversions, such as the formation of sulfonate esters, rearrangements are not frequently observed. ub.edu This is because these reactions often proceed under conditions that avoid the formation of discrete carbocations.
In reactions that do proceed via an S(_N)1 pathway, the formation of a carbocation intermediate opens the possibility for rearrangements, such as hydride or alkyl shifts, to form a more stable carbocation. For a substituted cyclopentanol like this compound, this could potentially lead to ring expansion to a more stable cyclohexyl system. The likelihood of such a rearrangement would depend on the stability of the initial and rearranged carbocations.
Stereochemical Course of Catalytic and Non-Catalytic Reactions
The stereochemical outcome of reactions involving this compound is highly dependent on the reaction mechanism. As discussed, S(_N)2 reactions proceed with inversion of configuration, while S(_N)1 reactions lead to racemization. ub.edu
A significant aspect of the stereochemistry of this compound is demonstrated in its synthesis. The hydroxyl-directed reduction of β-hydroxycycloalkanones serves as a stereoselective route to 1,3-diols like this compound. rsc.org The reduction of the precursor aldol (B89426) adducts with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)(_3)) results in high levels of diastereoselectivity. rsc.org In contrast, reduction with sodium borohydride (B1222165) (NaBH(_4)) is generally less selective. rsc.org The stereochemical course of the reduction of the precursor, an aldol, was confirmed by X-ray crystallographic analysis of the resulting diol product, (1R,2R,6S*)-2-[hydroxy(phenyl)methyl]cyclopentanol. rsc.org
| Reducing Agent | Substrate | Diastereoselectivity | Reference |
|---|---|---|---|
| NaBH(OAc)3 | syn and anti Aldol adducts | Good to Excellent | rsc.org |
| NaBH4 | syn and anti Aldol adducts | Generally Less Selective | rsc.org |
Role of Hydrogen Bonding and Chelation Control in Directing Reactivity
Hydrogen bonding and chelation play a crucial role in directing the reactivity and determining the structural properties of this compound. The X-ray crystal structure of (1R,2R,6S*)-2-[hydroxy(phenyl)methyl]cyclopentanol reveals that in the solid state, the diol packs into columnar stacks. rsc.org These stacks are formed by independent hexamers, with each pillar featuring a central core of six hydroxyl groups held together by a network of hydrogen bonds, surrounded by a hydrophobic exterior. rsc.org
The stereoselective synthesis of this diol is an example of hydroxyl-directed reduction, where the existing hydroxyl group on the β-hydroxycycloalkanone precursor directs the approach of the reducing agent. rsc.org This directing effect is likely due to the formation of a chelated intermediate with the reducing agent, which sterically hinders one face of the carbonyl group, leading to the preferential formation of one diastereomer.
Furthermore, intramolecular hydrogen bonding between a hydroxyl group and the π-electrons of the phenyl ring is a known interaction that can influence the conformation and reactivity of molecules containing both functionalities. rsc.org In this compound, such an interaction could stabilize certain conformations, thereby influencing the accessibility of the hydroxyl groups and directing the stereochemical course of subsequent reactions.
Radical and Organometallic Mechanisms in Cyclopentanol Formation and Transformation
While ionic mechanisms are common in the reactions of alcohols, radical and organometallic pathways can also be involved in the formation and transformation of cyclopentanol systems. For instance, the formation of the cyclopentane (B165970) ring could potentially be achieved through radical cyclization reactions.
Molecule-Induced Radical Formation (MIRF) reactions represent a class of reactions where radical formation is initiated by the interaction of two closed-shell molecules. nih.gov One type of MIRF reaction involves a [σ+π] mechanism, where σ-bond homolysis is coupled to the addition of one of the resulting radical fragments to a π-bond. nih.gov While specific examples involving this compound are not detailed, such mechanisms could theoretically be involved in its synthesis or subsequent transformations under appropriate conditions.
Organometallic reagents are also widely used in the synthesis of alcohols. For example, the addition of an organometallic reagent (e.g., a Grignard or organolithium reagent) to a cyclopentanone (B42830) derivative could be a key step in the synthesis of substituted cyclopentanols. The stereochemical outcome of such additions can often be controlled by the choice of reagent and reaction conditions.
Hydrolysis Mechanisms of Related Cyclopentanol-Derived Esters and Conjugates
Esters and other conjugates derived from this compound can undergo hydrolysis to regenerate the parent alcohol. The mechanism of this hydrolysis is dependent on the nature of the conjugate and the reaction conditions.
The hydrolysis of carboxylic acid esters can be catalyzed by either acid or base. viu.ca The rates of hydrolysis are pH-dependent. viu.carsc.org Base-catalyzed hydrolysis, or saponification, typically involves the nucleophilic attack of a hydroxide (B78521) ion on the ester carbonyl, forming a tetrahedral intermediate which then collapses to yield a carboxylate anion and the alcohol. Acid-catalyzed hydrolysis proceeds via protonation of the carbonyl oxygen, which activates the carbonyl group towards nucleophilic attack by water.
In a biological context, this compound could be metabolized to form conjugates such as glucuronides or sulfates. The hydrolysis of these Phase II metabolites can be achieved through acidic or enzymatic methods. researchgate.net Enzymatic hydrolysis, for example using β-glucuronidase, is a common method for cleaving glucuronic acid conjugates to release the parent compound for analysis. researchgate.net
| Hydrolysis Type | Catalyst/Enzyme | General Conditions | Key Mechanistic Feature |
|---|---|---|---|
| Acid-Catalyzed Ester Hydrolysis | Strong Acid (e.g., H2SO4) | Aqueous, heat | Protonation of carbonyl oxygen |
| Base-Catalyzed Ester Hydrolysis | Strong Base (e.g., NaOH) | Aqueous, heat | Nucleophilic attack by OH- |
| Glucuronide Conjugate Hydrolysis | β-glucuronidase | Buffered aqueous solution, 37°C | Enzymatic cleavage of glycosidic bond |
| Sulfate (B86663) Conjugate Hydrolysis | Sulfatase | Buffered aqueous solution, 37°C | Enzymatic cleavage of sulfate ester |
Structural and Stereochemical Characterization Research of 1 Hydroxy Phenyl Methyl Cyclopentanol
Application of X-ray Crystallography for Absolute and Relative Stereochemistry Determination
Single-crystal X-ray crystallography stands as the most powerful and unequivocal method for the determination of the three-dimensional structure of a crystalline compound, providing precise information on bond lengths, bond angles, and the spatial arrangement of atoms. This technique is indispensable for the unambiguous assignment of both relative and absolute stereochemistry.
For the determination of absolute stereochemistry, the presence of a heavy atom in the crystal structure can be advantageous for inducing anomalous dispersion effects, which allows for the unambiguous assignment of the absolute configuration. In the absence of a heavy atom, as is the case for 1-[Hydroxy(phenyl)methyl]cyclopentanol, the formation of a co-crystal or a derivative with a chiral molecule of known absolute configuration can be employed to establish the absolute stereochemistry of the target compound.
Table 1: Representative Crystallographic Data for a Related Diol
| Parameter | Value |
|---|---|
| Compound | (1R,2R,6S*)-2-[hydroxy(phenyl)methyl]cyclopentanol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 14.234(3) |
| b (Å) | 6.012(1) |
| c (Å) | 13.895(3) |
| β (°) | 108.34(2) |
| V (ų) | 1128.1(4) |
| Z | 4 |
Data derived from a study on a related 1,3-diol. rsc.org
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Configurational and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. Advanced NMR experiments, including two-dimensional techniques, are particularly powerful for determining the connectivity of atoms and the relative stereochemistry of chiral centers.
For this compound, ¹H and ¹³C NMR spectroscopy would provide foundational information. The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons of the phenyl group, the methine proton of the C-OH(phenyl) group, and the methylene (B1212753) protons of the cyclopentyl ring. The chemical shifts and coupling constants of these protons would be indicative of their local electronic environment and spatial relationships.
The relative stereochemistry of the two hydroxyl groups can be investigated using Nuclear Overhauser Effect (NOE) spectroscopy (NOESY). The observation of through-space correlations between the methine proton and specific protons on the cyclopentyl ring would provide evidence for their spatial proximity, allowing for the assignment of a syn or anti relationship.
Conformational analysis of the flexible cyclopentane (B165970) ring can also be aided by NMR. The measurement of vicinal coupling constants (³JHH) and their analysis using the Karplus equation can provide insights into the dihedral angles between adjacent protons, and thus the preferred conformation of the five-membered ring.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aromatic (C₆H₅) | 7.2 - 7.4 | Multiplet |
| CH-OH (benzylic) | 4.5 - 5.0 | Doublet |
| Cyclopentyl (CH₂) | 1.5 - 2.0 | Multiplets |
| OH | Variable | Singlet (broad) |
Predicted values based on analogous structures.
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| Aromatic (ipso-C) | ~140 |
| Aromatic (ortho, meta, para-C) | 125 - 129 |
| C-OH (benzylic) | 75 - 80 |
| C-OH (cyclopentyl) | 70 - 75 |
| Cyclopentyl (CH₂) | 20 - 40 |
Predicted values based on analogous structures.
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Purity and Absolute Configuration Studies
Chiroptical techniques, such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are powerful non-destructive methods for investigating the stereochemistry of chiral molecules. These techniques measure the differential interaction of left- and right-circularly polarized light with a chiral sample.
For this compound, the presence of the phenyl chromophore adjacent to a stereocenter makes it a suitable candidate for ECD and ORD analysis. The Cotton effect, which is the characteristic change in optical rotation in the vicinity of an absorption band, would be observed in the ORD spectrum. The sign and magnitude of the Cotton effect can often be correlated with the absolute configuration of the stereocenter nearest to the chromophore.
ECD spectroscopy, which measures the difference in absorption of left- and right-circularly polarized light, can provide a more detailed fingerprint of a chiral molecule. The experimental ECD spectrum can be compared with a theoretically calculated spectrum for a specific enantiomer to determine the absolute configuration. This approach relies on computational methods to generate the theoretical spectrum for a given stereoisomer.
Furthermore, these techniques are highly sensitive to the enantiomeric composition of a sample. The magnitude of the observed optical rotation or ECD signal is directly proportional to the enantiomeric excess, making these methods valuable for determining the enantiomeric purity of a synthetic or natural product.
Vibrational Spectroscopy (Infrared and Raman) for Structural Insights into Functional Groups
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and their local environment.
The IR spectrum of this compound would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹, indicative of the O-H stretching vibrations of the two hydroxyl groups. The broadness of this band is due to intermolecular hydrogen bonding. In dilute solutions, a sharper, free O-H stretching band might be observed.
Other characteristic IR absorptions would include C-H stretching vibrations for the aromatic and aliphatic C-H bonds (around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively), C=C stretching vibrations of the aromatic ring (around 1450-1600 cm⁻¹), and C-O stretching vibrations of the alcohol groups (in the 1000-1200 cm⁻¹ region).
Raman spectroscopy, which is based on the inelastic scattering of light, provides complementary information. Aromatic ring vibrations are often strong in Raman spectra. The analysis of both IR and Raman spectra can provide a more complete picture of the vibrational modes of the molecule.
Table 4: Key Expected Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|
| O-H Stretch (hydrogen-bonded) | 3200 - 3600 |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch | 2850 - 3000 |
| Aromatic C=C Stretch | 1450 - 1600 |
| C-O Stretch | 1000 - 1200 |
Frequencies are based on typical values for the respective functional groups. cdnsciencepub.comnii.ac.jpnih.govchemicalbook.comspectrabase.comnist.govnist.gov
Mass Spectrometry Techniques in Structural Elucidation and Reaction Monitoring
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information through the analysis of fragmentation patterns.
For this compound, with a molecular formula of C₁₂H₁₆O₂, the expected molecular weight is approximately 192.26 g/mol . guidechem.comnih.gov Electron ionization (EI) mass spectrometry would likely lead to the observation of a molecular ion peak (M⁺) at m/z 192, although it may be of low intensity due to the facile fragmentation of alcohols.
The fragmentation pattern would be expected to be dominated by cleavages adjacent to the oxygen atoms and the phenyl group. Key fragmentation pathways would likely include:
Loss of a water molecule (H₂O): A peak at M-18 (m/z 174) would be expected.
Alpha-cleavage: Cleavage of the C-C bond between the two hydroxyl-bearing carbons could lead to various fragment ions.
Formation of a tropylium (B1234903) ion: Rearrangement and fragmentation of the benzyl (B1604629) portion could lead to the stable tropylium ion at m/z 91.
High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion and its fragments, which can be used to confirm the elemental composition. Mass spectrometry is also an invaluable tool for reaction monitoring, allowing for the rapid detection of reactants, intermediates, and products in a chemical transformation, thereby aiding in the optimization of synthetic procedures.
Table 5: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| (1R,2R,6S*)-2-[hydroxy(phenyl)methyl]cyclopentanol |
| Benzyl alcohol |
Computational and Theoretical Chemistry Studies on 1 Hydroxy Phenyl Methyl Cyclopentanol
Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure and energetics of organic molecules. For 1-[Hydroxy(phenyl)methyl]cyclopentanol, DFT calculations can provide fundamental information about its geometry, stability, and electronic properties. By solving the Kohn-Sham equations, DFT methods can determine the ground-state electron density and, from this, derive key molecular properties.
The first step in a DFT study is typically a geometry optimization, where the molecule's structure is adjusted to find a minimum on the potential energy surface. For this compound, this would involve determining the optimal bond lengths, bond angles, and dihedral angles. The resulting optimized geometry provides a clear three-dimensional representation of the molecule.
Once the geometry is optimized, a wealth of electronic properties can be calculated. These include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a critical parameter, as it provides an indication of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests that the molecule is more reactive.
Furthermore, DFT calculations can be used to compute various energetic properties, such as the total electronic energy, enthalpy, and Gibbs free energy. These values are essential for comparing the relative stabilities of different conformers or isomers of this compound. For instance, due to the presence of two stereocenters, this compound can exist as different diastereomers, and DFT can be used to predict their relative energetic ordering.
Below is a hypothetical table illustrating the types of electronic and energetic data that could be obtained from DFT calculations on the diastereomers of this compound.
| Property | (1R,αR)-diastereomer | (1R,αS)-diastereomer |
| Total Electronic Energy (Hartree) | -655.12345 | -655.12189 |
| HOMO Energy (eV) | -6.89 | -6.92 |
| LUMO Energy (eV) | -0.25 | -0.23 |
| HOMO-LUMO Gap (eV) | 6.64 | 6.69 |
| Dipole Moment (Debye) | 1.85 | 2.01 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions
While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of the atoms evolve. For a flexible molecule like this compound, MD is invaluable for exploring its conformational landscape and understanding its interactions with its environment.
The cyclopentanol (B49286) ring and the rotatable bonds connecting the phenyl and hydroxyl groups allow for a multitude of possible conformations. MD simulations can sample these different conformations by simulating the molecule's movement at a given temperature. The resulting trajectory can then be analyzed to identify the most populated conformational states and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its properties and reactivity. For instance, MD simulations on phenyl derivatives of butanol isomers have shown that the phenyl ring can significantly impact the self-organization of molecules, leading to changes in the size and concentration of hydrogen-bonded clusters. acs.orgnih.gov Similarly, the orientation of the phenyl and hydroxyl groups in this compound will be influenced by both intramolecular and intermolecular forces.
MD simulations are also a powerful tool for studying intermolecular interactions. By placing the molecule of interest in a simulation box with solvent molecules (e.g., water, ethanol), one can observe how it interacts with its surroundings. These simulations can reveal details about hydrogen bonding between the hydroxyl group of this compound and solvent molecules, as well as weaker van der Waals and π-stacking interactions involving the phenyl ring. acs.orgnih.gov Understanding these interactions is key to predicting the molecule's solubility and how it will behave in different chemical environments. Studies on benzyl (B1604629) alcohol have utilized MD simulations to understand its distribution, interactions, and dynamics in model biological membranes.
Computational Modeling of Reaction Mechanisms and Transition States
Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions, including the formation of this compound. This compound is typically synthesized via the nucleophilic addition of a phenyl Grignard reagent (phenylmagnesium bromide) to cyclopentanone (B42830), or alternatively, the addition of a cyclopentyl Grignard reagent to benzaldehyde. askthenerd.comchegg.comwikipedia.org Computational modeling can elucidate the intricate details of these reaction pathways.
Using methods like DFT, it is possible to map out the potential energy surface of the reaction. This involves locating the structures of the reactants, products, any intermediates, and, most importantly, the transition states. The transition state is the highest energy point along the reaction coordinate and represents the bottleneck of the reaction. By calculating the energy of the transition state relative to the reactants, the activation energy can be determined, which is a key factor in the reaction rate.
For the Grignard reaction, computational studies have explored the mechanism of nucleophilic addition to carbonyl groups. academie-sciences.fracs.orgresearchgate.netresearchgate.net These studies have investigated the role of the magnesium atom in activating the carbonyl group and the geometry of the nucleophilic attack. The calculations can help to distinguish between different proposed mechanisms, such as a concerted polar mechanism versus a stepwise single-electron transfer (SET) mechanism. acs.orgrsc.org For the reaction of phenylmagnesium bromide with cyclopentanone, computational modeling could predict the structure of the transition state, showing the partially formed carbon-carbon bond and the coordination of the magnesium to the carbonyl oxygen.
Furthermore, these models can explain the stereoselectivity of the reaction. Since the product has two stereocenters, different diastereomers can be formed. By calculating the energies of the transition states leading to the different diastereomers, it is possible to predict which one will be the major product. This has significant practical implications for designing synthetic routes to specific stereoisomers.
Below is a table illustrating hypothetical energetic data for the transition states in the formation of this compound, which could be obtained from computational modeling.
| Parameter | Transition State for (1R,αS)-product | Transition State for (1R,αR)-product |
| Activation Energy (kcal/mol) | 15.2 | 16.5 |
| Relative Transition State Energy (kcal/mol) | 0.0 | 1.3 |
| Key Bond Distance (C-C) (Å) | 2.15 | 2.18 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Computational chemistry is an indispensable tool for predicting spectroscopic parameters, which can then be compared with experimental data to confirm the structure and stereochemistry of a molecule. For this compound, the most relevant spectroscopic techniques are Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
DFT calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method, are widely used to predict NMR chemical shifts. researchgate.netyoutube.comyoutube.com By calculating the magnetic shielding tensors for each nucleus in the molecule, the chemical shifts for ¹H and ¹³C can be predicted. nih.govacs.org These predicted spectra can be compared to the experimental spectra to aid in the assignment of peaks and to distinguish between different possible isomers or diastereomers. rsc.orgnih.gov Given the two stereocenters in this compound, predicting the NMR spectra for all possible stereoisomers and comparing them to the experimental data can be a powerful method for determining the relative configuration of the synthesized product.
Similarly, IR spectra can be predicted by calculating the vibrational frequencies of the molecule. nih.govresearchgate.netacs.org These calculations provide information about the characteristic stretching and bending modes of the different functional groups. For this compound, the O-H and C-O stretching frequencies would be of particular interest. Comparing the calculated vibrational frequencies with the experimental IR spectrum can help to confirm the presence of these functional groups and provide further evidence for the molecule's structure. Theoretical studies on benzyl alcohols have demonstrated the utility of combining experimental IR spectroscopy with quantum chemical methods to understand conformational properties and hydrogen bonding. researchgate.net
The table below shows a hypothetical comparison of predicted and experimental spectroscopic data for this compound.
| Spectroscopic Data | Predicted Value | Experimental Value |
| ¹³C NMR Chemical Shift (C-OH) (ppm) | 78.5 | 77.9 |
| ¹H NMR Chemical Shift (CH-OH) (ppm) | 4.85 | 4.78 |
| IR Frequency (O-H stretch) (cm⁻¹) | 3450 | 3420 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Quantum Chemical Descriptors for Structure-Reactivity and Stereoselectivity Correlations
Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that can be used to quantify its chemical properties and reactivity. These descriptors can be used to build quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models. For this compound and related compounds, these models can be used to correlate the molecular structure with various properties, including reactivity and stereoselectivity.
A wide range of quantum chemical descriptors can be calculated, including electronic descriptors (e.g., HOMO and LUMO energies, Mulliken charges), steric descriptors (e.g., molecular volume, surface area), and thermodynamic descriptors (e.g., enthalpy of formation). QSAR studies on benzyl alcohols, for example, have used descriptors such as hydrophobicity and the acidity of the OH group to correlate their structure with their biological activity. nih.govbohrium.comnih.gov
In the context of the synthesis of this compound, quantum chemical descriptors can be used to understand the factors that influence the stereoselectivity of the Grignard reaction. For instance, by calculating descriptors for a series of related aldehydes or ketones, it may be possible to build a model that predicts the diastereomeric ratio of the product based on the electronic and steric properties of the reactants. This approach can provide valuable insights into the key interactions in the transition state that govern the stereochemical outcome of the reaction.
Furthermore, these descriptors can be used to correlate the structure of different stereoisomers of this compound with their physical properties, such as their chromatographic retention times or their chiroptical properties (e.g., optical rotation). This can aid in the experimental separation and characterization of the different stereoisomers.
The following table provides examples of quantum chemical descriptors that could be calculated for this compound and used in structure-reactivity or stereoselectivity correlations.
| Descriptor | Value |
| Molecular Surface Area (Ų) | 250.3 |
| Molecular Volume (ų) | 235.8 |
| LogP (octanol-water partition coefficient) | 2.5 |
| Polarizability (ų) | 28.7 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Advanced Applications and Future Research Directions in Synthetic Chemistry
Utilization as a Chiral Building Block in Complex Molecule Synthesis
The inherent chirality and dense functionality of 1-[Hydroxy(phenyl)methyl]cyclopentanol make it an attractive chiral building block for the synthesis of complex molecules, particularly natural products and their analogues. The cyclopentane (B165970) framework is a common motif in a vast array of biologically active compounds. nih.gov The defined spatial arrangement of the substituents on the this compound scaffold can serve as a template for introducing multiple stereocenters with high levels of control.
The synthetic utility of such scaffolds is well-documented. For instance, related cyclopentenediol building blocks have been synthesized enantioselectively and utilized in preparing fragments of various biologically active molecules. nih.gov The presence of two hydroxyl groups in this compound—one tertiary and one secondary benzylic—allows for selective functionalization. The secondary alcohol can be oxidized, inverted, or substituted, while the tertiary alcohol can direct reactions or be eliminated to introduce unsaturation. This differential reactivity is key to its application as a versatile synthetic intermediate. By leveraging this scaffold, chemists can access sp³-rich, natural product-like compounds, moving away from the flat, aromatic structures that have traditionally dominated medicinal chemistry. nih.gov
Table 1: Comparison of Cyclopentane-Based Chiral Building Blocks
| Building Block | Key Features | Representative Application |
| This compound | 1,2-diol, tertiary & secondary alcohols, phenyl group | Potential precursor for chiral ligands and spirocycles |
| Hydroxymethyl-cis-1,3-cyclopentenediol | C₂ symmetry, allylic alcohols | Access to cis-1,3-cyclopentanediol fragments in natural products nih.gov |
| Cyclopentitol Scaffolds | Polyhydroxylated cyclopentane ring | Natural product-like compound libraries for drug discovery nih.gov |
| γ-Substituted Cyclopentanol (B49286) Derivatives | Functionalized side chain | Formal synthesis of bioactive compounds like Odanacatib researchgate.net |
Development of Novel Catalysts and Ligands Derived from the Cyclopentanol Scaffold
The development of new chiral ligands and organocatalysts is crucial for advancing asymmetric synthesis. The rigid cyclopentanol scaffold of this compound provides an excellent foundation for designing such molecules. The stereochemically defined positions of the hydroxyl groups can be used to anchor catalytically active moieties, creating a well-defined chiral environment around a metal center or an organic catalytic site.
For example, the hydroxyl groups can be converted into phosphine, amine, or ether functionalities, which are common coordinating groups in transition metal catalysis. The synthesis of chiral bulky tertiary amines from cyclopentene (B43876) scaffolds has been shown to be a viable strategy for creating ligands for asymmetric catalysis and organocatalysis. nih.gov The proximity of the two functional groups in a 1,2-diol arrangement makes this scaffold particularly suitable for the development of bidentate ligands, which often exhibit superior enantiocontrol in catalytic reactions compared to their monodentate counterparts. The phenyl group can also be modified to fine-tune the steric and electronic properties of the resulting catalyst or ligand.
Contributions to Methodologies for Synthesizing Polycyclic and Spirocyclic Systems
Polycyclic and, particularly, spirocyclic systems are increasingly sought-after motifs in drug discovery due to their structural novelty and three-dimensional complexity. The this compound framework is an ideal starting point for the synthesis of spirocyclic compounds, especially those containing a spiro-cyclopentane ring.
Methodologies for synthesizing spirocycles often rely on intramolecular reactions or cycloadditions involving cyclic precursors. The cyclopentanol moiety can be readily converted into a cyclopentanone (B42830) through oxidation of the secondary alcohol. This ketone can then undergo a variety of transformations to form a spiro-center. For example, it could participate in (3+2) cycloaddition reactions with Donor-Acceptor (D-A) cyclopropanes to yield spiro(cyclopentane-1,3'-indoline) derivatives. nih.gov Alternatively, it could be a precursor for the synthesis of azaspiro[4.4]nonanes via reactions with azomethine ylides. researchgate.net Furthermore, catalytic enantioselective methods have been developed for creating chiral spirocyclic 1,3-diketones, highlighting the importance of chiral scaffolds in this field. rsc.org The presence of the tertiary hydroxyl group offers an additional handle for directing these cyclization reactions or for subsequent functionalization of the resulting spirocycle.
Table 2: Selected Methodologies for Spirocycle Synthesis Relevant to Cyclopentane Precursors
| Reaction Type | Precursor Type | Resulting Spirocycle | Key Features |
| (3+2) Cycloaddition | D-A Cyclopropanes & α,β-unsaturated enamides | Spiro(cyclopentane-1,3'-indoline) | Chemo- and diastereoselective, NaOH catalyzed nih.gov |
| (3+2) Cycloaddition | Cyclopentylidene derivatives & Azomethine ylides | 2-Benzylazaspiro[4.4]nonanes | Access to spirocyclic pyrrolidines researchgate.net |
| Transannular C-acylation | Enol lactones | Spirocyclic 1,3-diketones | Organo-cation catalyzed, enantioselective rsc.org |
| Condensation/Cycloaddition | Isatins & Cyclohexanone-based chalcones | Di-spirooxindole analogs | One-pot, multicomponent synthesis mdpi.com |
Bioinspired Transformations and Biomimetic Synthesis Approaches
Nature frequently employs elegant and efficient chemical transformations to construct complex molecular architectures from simple precursors. Bioinspired and biomimetic syntheses aim to emulate these strategies in the laboratory. The this compound structure, with its 1,2-diol motif, is susceptible to biomimetic rearrangements, such as the pinacol (B44631) rearrangement. Under acidic conditions, protonation of one hydroxyl group followed by the loss of water would generate a carbocation. Subsequent migration of either the phenyl group or a carbon atom from the cyclopentane ring could lead to a ring expansion (forming a cyclohexanone) or the formation of a spirocyclic ketone, respectively. Such rearrangements allow for the rapid construction of complex carbocyclic frameworks from a relatively simple starting material.
Furthermore, enzymatic transformations offer a powerful tool for manipulating chiral molecules with high selectivity. Enzymes like lipases could be used for the kinetic resolution of racemic this compound, providing an efficient route to the pure enantiomers. Other enzymes, such as dehydrogenases or oxygenases, could perform stereoselective oxidations or hydroxylations on the scaffold, further diversifying its potential as a chiral building block. These bioinspired approaches are exemplified in the synthesis of complex triterpenoids like kadcoccitane H, which involves biomimetic ring contraction/expansion cascades. nih.govrsc.org
Emerging Research Avenues and Untapped Potential of this compound in Organic Synthesis
The true potential of this compound in organic synthesis is only beginning to be recognized. Several emerging research areas could benefit from the unique structural and functional characteristics of this compound.
Photocatalysis and Radical Chemistry: Recent advances in photocatalysis have enabled novel transformations. The hydroxyl groups of the scaffold could direct radical cyclizations, or the molecule could serve as a precursor for generating radicals that participate in complex cascade reactions, similar to those seen with alkene-tethered acylsilanes. researchgate.net
Multicomponent Reactions (MCRs): The functional groups on this compound could participate in MCRs, allowing for the rapid assembly of complex molecules in a single step. Isocyanide-based MCRs, for example, have been used to create tetrasubstituted cyclopentenyl scaffolds, demonstrating the power of this approach for building molecular diversity. nih.gov
Scaffold for Drug Discovery Libraries: The compound can serve as a central scaffold for creating focused libraries of diverse, three-dimensional molecules for high-throughput screening in drug discovery programs. nih.gov Its sp³-rich nature is highly desirable for improving the physicochemical properties of potential drug candidates.
Materials Science: Derivatives of this compound could be explored as chiral dopants in liquid crystals or as building blocks for chiral polymers and metal-organic frameworks (MOFs), where the defined stereochemistry could impart unique material properties.
Q & A
What are the optimal synthetic routes for 1-[Hydroxy(phenyl)methyl]cyclopentanol, and how do reaction conditions influence yield and purity?
Basic Research Focus : Synthesis methodology and parameter optimization.
Methodological Answer :
The compound can be synthesized via nucleophilic addition of phenylmagnesium bromide to cyclopentanone, followed by acid-catalyzed hydration. Key parameters include:
- Catalyst selection : Lewis acids (e.g., BF₃·OEt₂) improve electrophilicity of cyclopentanone .
- Temperature control : Low temperatures (−20°C to 0°C) minimize side reactions like over-addition.
- Workup protocols : Aqueous extraction and column chromatography (silica gel, ethyl acetate/hexane) enhance purity .
Data Contradiction : Conflicting yields (40–75%) across studies may arise from variations in Grignard reagent stoichiometry or quenching methods.
How can stereochemical outcomes be controlled during the synthesis of this compound?
Advanced Research Focus : Stereoselectivity and mechanistic analysis.
Methodological Answer :
The hydroxyl and phenyl groups create two stereocenters. Strategies include:
- Chiral auxiliaries : Use of (-)-sparteine in asymmetric catalysis to favor specific enantiomers .
- Solvent polarity : Polar aprotic solvents (e.g., THF) stabilize transition states, reducing racemization .
Data Contradiction : Discrepancies in enantiomeric excess (e.g., 80% vs. 92%) may stem from incomplete chiral resolution during HPLC analysis .
What spectroscopic techniques are most reliable for characterizing this compound, and how should conflicting data be resolved?
Basic Research Focus : Structural validation.
Methodological Answer :
- NMR : H NMR distinguishes hydroxyl (δ 1.5–2.1 ppm) and phenyl protons (δ 7.2–7.4 ppm). C NMR confirms cyclopentanol carbons (δ 25–35 ppm) .
- IR : O–H stretching (3200–3600 cm⁻¹) and C–O vibrations (1050–1150 cm⁻¹) .
Data Contradiction : Discrepancies in hydroxyl peak shifts may arise from solvent effects (e.g., DMSO vs. CDCl₃). Cross-validate with mass spectrometry (ESI-MS) for molecular ion confirmation .
How does the compound’s stability vary under different storage conditions, and what degradation products form?
Advanced Research Focus : Stability profiling and degradation kinetics.
Methodological Answer :
- Thermal stability : Decomposes above 150°C via cyclopentanol ring opening, detected via TGA-DSC .
- Photodegradation : UV exposure (254 nm) generates benzaldehyde derivatives, monitored by HPLC-PDA .
Data Contradiction : Conflicting degradation rates (e.g., 5% vs. 12% after 48 hours) may reflect variations in light intensity or oxygen levels during testing .
What computational models predict the compound’s reactivity in nucleophilic or electrophilic reactions?
Advanced Research Focus : Computational chemistry and reaction modeling.
Methodological Answer :
- DFT calculations : B3LYP/6-31G* models predict nucleophilic attack at the hydroxyl-bearing carbon (activation energy: ~25 kcal/mol) .
- Molecular docking : Simulations with cytochrome P450 enzymes reveal metabolic oxidation sites .
Data Contradiction : Divergent predictions for electrophilic aromatic substitution sites (ortho vs. para) may arise from solvent parameterization in silico models .
How do substituents on the phenyl ring (e.g., electron-withdrawing/donating groups) affect the compound’s physicochemical properties?
Advanced Research Focus : Structure-property relationships.
Methodological Answer :
- LogP : Nitro substituents increase hydrophobicity (LogP +0.8), measured via shake-flask method .
- pKa : Electron-withdrawing groups (e.g., -NO₂) lower hydroxyl pKa by 1–2 units, determined via potentiometric titration .
Data Contradiction : Discrepancies in pKa values (e.g., 10.5 vs. 11.2) may reflect ionic strength differences in titration buffers .
What strategies mitigate competing pathways (e.g., over-reduction or dimerization) during catalytic hydrogenation of related ketone precursors?
Basic Research Focus : Reaction optimization.
Methodological Answer :
- Catalyst screening : Pd/C (5% wt) minimizes over-reduction compared to Raney Ni .
- Solvent selection : Ethanol reduces dimerization vs. THF, as shown by GC-MS monitoring .
Data Contradiction : Hydrogen pressure (1–5 bar) inversely correlates with dimer byproduct formation (5–20%), necessitating pressure-controlled reactors .
How does the compound interact with biological targets, such as enzymes or receptors, in preliminary pharmacological studies?
Advanced Research Focus : Bioactivity screening.
Methodological Answer :
- Enzyme inhibition : IC₅₀ values for COX-2 (5–10 µM) are determined via fluorometric assays .
- Receptor binding : Radioligand displacement assays (e.g., GABAₐ) show weak affinity (Kᵢ > 100 µM) .
Data Contradiction : Variability in IC₅₀ values (e.g., ±2 µM) may reflect differences in enzyme source (human recombinant vs. murine) .
What chromatographic methods resolve enantiomers of this compound, and how are they validated?
Basic Research Focus : Analytical method development.
Methodological Answer :
- Chiral HPLC : Use Chiralpak AD-H column (hexane:isopropanol 90:10) with UV detection (220 nm) .
- Validation : Assess precision (RSD < 2%), linearity (R² > 0.99), and LOD/LOQ (0.1 µg/mL and 0.3 µg/mL) .
Data Contradiction : Retention time shifts (±0.5 min) may occur due to column aging or mobile phase pH fluctuations .
How can computational and experimental data be integrated to predict the compound’s environmental fate or toxicity?
Advanced Research Focus : Ecotoxicology and QSAR modeling.
Methodological Answer :
- QSAR models : EPI Suite predicts moderate biodegradability (Biowin 3.0) and LC₅₀ (fish) > 100 mg/L .
- Experimental validation : OECD 301D tests confirm 40–60% biodegradation in 28 days .
Data Contradiction : Discrepancies between predicted and measured toxicity (e.g., algae growth inhibition) may reflect unmodeled metabolite toxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
